molecular formula C22H16Cl2N2O3 B11635688 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

Cat. No.: B11635688
M. Wt: 427.3 g/mol
InChI Key: YBMFFDBEAFQADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide is a complex organic compound that features a benzoxazole ring, a methoxy group, and multiple chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

    Substitution Reactions: Introduction of chlorine atoms through electrophilic aromatic substitution.

    Coupling Reactions: Formation of the amide bond by coupling the benzoxazole derivative with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science: Potential use in the development of organic semiconductors.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

Industry

    Polymer Chemistry: Use in the synthesis of specialty polymers with unique properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The benzoxazole ring can interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide
  • 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Uniqueness

The presence of the methoxy group in 3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide can significantly influence its chemical reactivity and biological activity compared to its analogs. The specific positioning of chlorine atoms and the benzoxazole ring also contribute to its unique properties.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

3-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-3-7-20-18(9-12)26-22(29-20)14-4-6-15(23)17(11-14)25-21(27)13-5-8-19(28-2)16(24)10-13/h3-11H,1-2H3,(H,25,27)

InChI Key

YBMFFDBEAFQADS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.